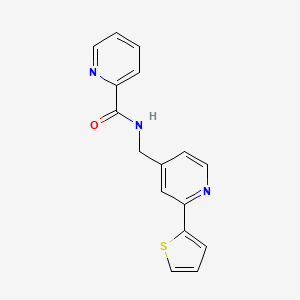

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide

Description

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)picolinamide is a heterocyclic compound featuring a thiophene ring fused to a pyridine core, linked via a methylene group to a picolinamide moiety.

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(13-4-1-2-7-17-13)19-11-12-6-8-18-14(10-12)15-5-3-9-21-15/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPJHOAMLQWFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Chichibabin synthesis, which involves the condensation of aldehydes with ammonia and formaldehyde.

Coupling Reactions: The thiophene and pyridine rings are then coupled using Suzuki-Miyaura cross-coupling reactions, which involve the use of palladium catalysts and boronic acids.

Formation of Picolinamide: The final step involves the formation of the picolinamide moiety through the reaction of picolinic acid with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, palladium catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: Amino-substituted pyridine derivatives.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Pharmacokinetic and Stability Considerations

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas pyridine’s electron-deficient nature may reduce reactivity compared to phenylpropyl analogs .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide is a heterocyclic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula: CHNOS

- Molecular Weight: 295.4 g/mol

- CAS Number: 1903367-56-5

The compound features a thiophene ring, a pyridine ring, and a picolinamide moiety, which contribute to its diverse biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways.

- Receptor Interaction: It may influence cellular signaling by interacting with receptors, affecting signal transduction pathways and cellular responses.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound's efficacy is often compared to established chemotherapeutics, demonstrating IC values in the low micromolar range .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, making it a candidate for further studies in inflammatory diseases .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the structure–activity relationships (SAR) of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide?

- Methodology : A common approach involves coupling 2-(thiophen-2-yl)pyridin-4-ylmethanamine with picolinic acid derivatives. Chlorination of picolinic acid using SOCl₂ generates reactive intermediates (e.g., picolinyl chloride), which can undergo nucleophilic substitution with the amine group. Solvent selection (e.g., DMF, THF, toluene) and stoichiometric ratios (e.g., 2 equivalents of SOCl₂) significantly influence yield and purity . Alternative routes may employ carbodiimide-mediated amide coupling (e.g., EDC/HOBt) in anhydrous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the thiophene-pyridine linkage and amide bond formation.

- X-ray crystallography : Resolves steric effects around the pyridin-4-ylmethyl group (e.g., torsion angles between thiophene and pyridine rings) .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing from byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate, while toluene reduces side reactions (e.g., hydrolysis) .

- Catalyst screening : Bases like 3-picoline or 3,5-lutidine improve reaction efficiency by neutralizing HCl generated during chlorination .

- Temperature control : Lower temperatures (0–5°C) minimize thermal decomposition of intermediates (see Table 1 in for yield comparisons).

Q. How do computational studies elucidate the electronic properties of this compound?

- Methodology :

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess charge transfer between thiophene and pyridine moieties, which influences binding affinity in target applications .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by structural analogs (e.g., trifluoromethyl-substituted derivatives in ).

Q. What strategies resolve contradictions in reported biological activity data for similar picolinamide derivatives?

- Methodology :

- Comparative assays : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature) to isolate structural vs. environmental effects .

- Metabolic stability studies : Use liver microsomes to assess whether discrepancies arise from differential metabolism (e.g., CYP450-mediated oxidation of thiophene rings) .

Q. How can thermal analysis inform formulation stability?

- Methodology :

- DSC/TGA : Determine melting points and decomposition profiles. For example, pyridinamide derivatives often exhibit stability up to 200°C, but thiophene substituents may lower thermal thresholds .

- Kinetic studies : Model degradation pathways (e.g., Arrhenius plots) to predict shelf-life under varying storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.